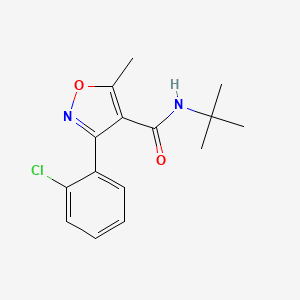![molecular formula C25H19BrN2O5 B5547400 4-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-furoate](/img/structure/B5547400.png)
4-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For instance, a study on the synthesis of similar naphthyl derivatives involved bromination of methoxynaphthalene and subsequent acylation and hydrolysis steps, achieving significant yields (Ai, 2002). Another relevant method is the Pd-catalyzed reaction for the synthesis of naphthylpropenoic acid derivatives, showcasing the utility of palladium catalysis in complex organic syntheses (Hiyama et al., 1990).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. Single crystal X-ray diffraction is a common technique used for structural determination. For example, the crystal and molecular structures of chalcone derivative molecules were elucidated using this method, providing insights into their stability and potential reactivity (Kaur et al., 2012).
Chemical Reactions and Properties
Organic compounds, especially those containing activated unsaturated systems, can participate in various chemical reactions. For instance, chalcone derivatives are known for their ability to undergo conjugated addition reactions in the presence of basic catalysts, exhibiting a wide range of biological activities (Kaur et al., 2012).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The study of compounds similar to the one might reveal that they crystallize in specific space groups with defined unit cell parameters, as observed in related naphthyl derivatives (Kaur et al., 2012).
Applications De Recherche Scientifique
Molecular Structure and Crystal Studies
Studies on the crystal and molecular structures of related compounds have been conducted to understand their physical and chemical properties. For instance, research on ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and its derivatives revealed details about their crystal packing stability, which is influenced by weak intermolecular interactions. These findings suggest applications in materials science and pharmaceuticals where crystal stability and molecular interactions are critical (Kaur et al., 2012).
Green Synthesis and Antibacterial Activity
Research on heterocyclic compounds derived from chalcone, such as 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile (ABDC), highlights green synthesis methods and their potential antibacterial applications. ABDC, synthesized under microwave irradiation, exhibited significant antibacterial activity, suggesting that similar compounds might be explored for antimicrobial applications (Khan, 2017).
Synthesis and Characterization of Liquid Crystalline Properties
Research has also been conducted on synthesizing and characterizing compounds with potential liquid crystalline properties. For example, a study on mesogenic series involving naphthalene ring systems indicated the synthesis of novel compounds with unique mesomorphic behaviors, which could have applications in the development of new liquid crystal displays and materials (Thaker et al., 2012).
Tuning Optical Properties for Solid-State Emission
The postfunctionalization of polythiophenes to study the effects of various functional groups on optical properties highlights applications in enhancing solid-state emission. Such studies indicate potential uses in optoelectronic devices and materials science, where tailored optical properties are essential (Li et al., 2002).
Propriétés
IUPAC Name |
[4-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN2O5/c1-31-23-13-16(8-11-21(23)33-25(30)22-7-4-12-32-22)15-27-28-24(29)14-17-9-10-20(26)19-6-3-2-5-18(17)19/h2-13,15H,14H2,1H3,(H,28,29)/b27-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGULVHNUURZPW-JFLMPSFJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br)OC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br)OC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B5547330.png)
![ethyl {5-[(4-bromophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate](/img/structure/B5547338.png)
![(3R*,4R*)-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547340.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(methylthio)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547351.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-[4-(1H-imidazol-1-yl)benzoyl]piperidine](/img/structure/B5547354.png)

![2-[(2-thienylmethyl)thio]-1H-benzimidazole](/img/structure/B5547370.png)
![2-methyl-8-[(6-phenyl-2-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547372.png)
![1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-azepanol](/img/structure/B5547382.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5547385.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5547402.png)
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5547413.png)
